2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride
Overview
Description
2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₆Cl₂N₂. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with 3-piperidinylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-Methyl-1-(3-piperidinylmethyl)piperidine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of neurotransmitter systems and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(3-piperidinylmethyl)piperidine dihydrochloride
- 2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride
- 3-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride
Uniqueness
2-Methyl-1-(3-piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds .
Properties
IUPAC Name |
2-methyl-1-(piperidin-3-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-11-5-2-3-8-14(11)10-12-6-4-7-13-9-12;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDGIAOILAQKKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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